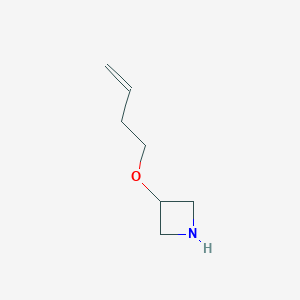

3-(But-3-en-1-yloxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-but-3-enoxyazetidine |

InChI |

InChI=1S/C7H13NO/c1-2-3-4-9-7-5-8-6-7/h2,7-8H,1,3-6H2 |

InChI Key |

HTWXFXCGWXQSJR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOC1CNC1 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 but 3 En 1 Yloxy Azetidine

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring-strain energy, estimated to be around 25.4 kcal/mol. rsc.org This strain is a consequence of bond angle deviation from the ideal sp³ hybridization and torsional strain. While this makes the ring more stable and easier to handle than the corresponding three-membered aziridine (B145994), it is also the primary driving force for its characteristic reactivity. rsc.orgresearchwithrutgers.comrsc.org This stored energy can be released through reactions that cleave the ring's C-N or C-C bonds, making the azetidine scaffold a versatile synthetic intermediate. rsc.org

One of the most common reaction pathways for azetidines is nucleophilic ring-opening. Due to the ring strain, the azetidine ring can be opened by a variety of nucleophiles, a reaction that is often facilitated by activation of the ring nitrogen. rsc.orgresearchgate.net For an unsymmetrical derivative like 3-(But-3-en-1-yloxy)azetidine, the regioselectivity of the attack is a key consideration.

Under basic or neutral conditions with strong nucleophiles, the reaction typically proceeds via an SN2 mechanism. The nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. Steric hindrance plays a crucial role in determining the site of attack; therefore, the nucleophile will preferentially attack the less substituted carbon atom. chemistrysteps.comyoutube.com In the case of a 1,3-disubstituted azetidine, the attack would generally occur at the C-4 position unless the C-2 position is less sterically hindered.

Acidic conditions can also promote ring-opening by protonating the ring nitrogen, which transforms the amine into a better leaving group and activates the ring carbons toward nucleophilic attack. nih.govacs.org This approach is effective even with weaker nucleophiles. chemistrysteps.com

| Nucleophile | Conditions | Product Type | Ref. |

| Organolithium Reagents | Lewis Acid (e.g., BF₃·OEt₂) | γ-Amino Alcohols | rsc.org |

| Grignard Reagents | Catalytic Cu(I) salts | Substituted Propylamines | rsc.org |

| Thiols | Base (e.g., NaH) | γ-Amino Thioethers | beilstein-journals.org |

| Amines | Heat or Lewis Acid | 1,3-Diamines | nih.gov |

| Halides (e.g., HF) | Acidic Media | γ-Haloamines | nsf.gov |

This table presents typical conditions for nucleophilic ring-opening of azetidine systems based on general literature findings.

The strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, more stable heterocyclic systems such as pyrrolidines (five-membered) or piperidines (six-membered). nsf.gov These transformations often involve the formation of an intermediate that facilitates the cleavage of a ring bond followed by the incorporation of new atoms.

For example, rhodium-catalyzed reactions of azetidines with arylboronic acids can lead to domino conjugate addition and C-C bond cleavage, resulting in ring-expanded pyrrolidine (B122466) structures. thieme-connect.de Another strategy involves the reaction of azetidines with carbenes or diazo compounds, which can insert a carbon atom into the ring. nsf.govscispace.comnih.gov The reaction of rhodium-bound carbenes with strained aziridines to yield azetidines showcases a similar [3+1] ring expansion mechanism that can be conceptually applied to azetidine expansion. scispace.comnih.gov Furthermore, acid-mediated rearrangement of 2,2-disubstituted azetidine carbamates can yield 1,3-oxazinan-2-ones, demonstrating a pathway to six-membered rings. researchgate.net

| Reagent(s) | Catalyst/Conditions | Resulting Ring System | Ref. |

| Diazo Compounds | Rh₂(OAc)₂ | 4-Methylenepyrrolines | nsf.gov |

| Arylboronic Acids | Rhodium Catalyst | 4-Phenyl-4,5-dihydropyrroles | thieme-connect.de |

| N/A (Intramolecular) | Brønsted Acids (for carbamate derivatives) | 1,3-Oxazinan-2-ones | researchgate.net |

| Rhodium Carbenes | Dirhodium Catalysis | Methylene (B1212753) Azetidines (from aziridines, analogous) | scispace.com |

This table summarizes selected ring-expansion reactions reported for various azetidine derivatives.

Cleavage of the C-N bond is fundamental to the ring-opening and expansion reactions of azetidines. However, specific pathways can be designed to selectively break this bond to achieve desired functionalizations. Transition-metal-free methods have been developed for the C-N σ bond cleavage of N-acylazetidines. mdpi.com These reactions often proceed via a single-electron transfer (SET) mechanism, using reagents like sodium dispersions and a crown ether to generate an electride. mdpi.com The pyramidalization of the amide bond in N-acylazetidines makes the C-N bond susceptible to this reductive cleavage, a reactivity not observed in less strained cyclic or acyclic amides. mdpi.com

While direct C-N cleavage of an N-H or N-alkyl azetidine like this compound without prior activation is challenging, protonation or Lewis acid coordination at the nitrogen atom significantly weakens the C-N bonds, rendering them more susceptible to cleavage by nucleophiles. Computational studies on similar systems like cyanide complexes suggest that achieving C-N bond scission is thermodynamically demanding and often involves high activation barriers, underscoring the need for activation strategies. nih.gov

The inherent ring strain not only provides pathways for synthetic transformations but also can lead to undesired decomposition, particularly under acidic conditions. nih.govacs.org A well-documented decomposition pathway for certain N-substituted azetidines is an acid-mediated intramolecular ring-opening. nih.govacs.org This process is initiated by the protonation of the azetidine ring nitrogen. If the substituent on the nitrogen or another part of the molecule contains a nucleophilic moiety, this group can attack one of the activated azetidine ring carbons.

For instance, N-substituted azetidines bearing a pendant amide group have been shown to undergo this decomposition. nih.gov Following protonation of the azetidine, the amide oxygen acts as an intramolecular nucleophile, attacking a ring carbon to form a bicyclic intermediate. This intermediate then undergoes further rearrangement and cleavage to yield more stable products, such as lactones or lactams. nih.gov The stability of the azetidine in acidic media is highly dependent on the pKa of the ring nitrogen; a lower pKa reduces the extent of protonation and thus enhances stability. nih.gov

Reactivity of the But-3-en-1-yloxy Substituent

The but-3-en-1-yloxy group provides a secondary site of reactivity in the molecule, centered on the terminal carbon-carbon double bond. This alkene moiety is susceptible to a wide array of transformations common to olefins, which can be exploited to further functionalize the molecule. msu.edu A key synthetic challenge is to perform these transformations selectively in the presence of the reactive azetidine ring.

The terminal double bond of the butenyloxy chain can undergo various addition reactions. These reactions typically proceed via electrophilic addition, radical addition, or concerted mechanisms. Given the potential for the azetidine nitrogen to react with electrophiles or acids, reaction conditions must be chosen carefully to ensure chemoselectivity.

Hydrogenation: The double bond can be selectively reduced to the corresponding alkane (forming a butoxy substituent) via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂). These conditions are generally mild enough to leave the azetidine ring intact.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield a 3,4-dihalo derivative of the side chain.

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the alkene, converting the butenyloxy group into a 4-hydroxybutoxy group. The use of borane (BH₃) or its complexes followed by oxidation with hydrogen peroxide (H₂O₂) is a standard protocol.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a new reactive site on the side chain, which itself can undergo nucleophilic ring-opening.

Ozonolysis: Cleavage of the double bond via ozonolysis (O₃) followed by a reductive (e.g., Zn/H₂O or (CH₃)₂S) or oxidative (e.g., H₂O₂) workup would yield an aldehyde or a carboxylic acid, respectively, effectively shortening the side chain.

Iodolactonization: In related systems, tethered alkenyl groups can undergo tandem reactions like oxidation and iodolactonization, suggesting that the butenyloxy group could potentially be cyclized under specific oxidative conditions. acs.org

Chemical Transformations at the Ether Linkage

The ether linkage in this compound is a potential site for cleavage under specific conditions, typically involving strong acids.

Acid-Catalyzed Cleavage: Ethers are generally stable but can be cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction initiates with the protonation of the ether oxygen, converting the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com Subsequently, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. libretexts.orglibretexts.org

The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comwikipedia.org

S(_N)2 Pathway: If the alkyl groups are primary or secondary, the halide ion will attack the less sterically hindered carbon atom. For this compound, this would likely involve the attack on the butenyl chain, leading to 3-hydroxyazetidine and a halogenated butane (B89635) derivative. libretexts.org

S(_N)1 Pathway: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the reaction will proceed through an S(_N)1 mechanism. libretexts.orglibretexts.org The but-3-en-1-yl group is a primary alkyl group and is unlikely to form a stable carbocation, making the S(_N)1 pathway less probable at this position.

The general reaction scheme for acid-catalyzed ether cleavage is shown below: R-O-R' + 2HX → RX + R'X + H₂O libretexts.org

| Reagent | Condition | Probable Products | Mechanism |

| HBr or HI | Heat | 3-hydroxyazetidine, 1,4-dihalobutane | S(_N)2 |

| BBr₃ | Inert Solvent | 3-bromoazetidine, but-3-en-1-ol | Lewis acid catalysis |

This table represents plausible outcomes based on general ether reactivity and does not reflect experimentally verified results for this compound.

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for a molecule like this compound would involve a combination of experimental and computational methods.

Experimental Mechanistic Probes

To understand the reaction pathways, various experimental techniques are employed.

Deuterium Labeling: Isotopic labeling, particularly with deuterium, is a powerful tool. For instance, by selectively deuterating the butenyl chain or the azetidine ring, one can trace the fate of these fragments during a reaction, providing insight into bond-breaking and bond-forming steps.

Radical Probes: To determine if a reaction proceeds through a radical mechanism, radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be introduced. If the reaction is inhibited or if a TEMPO-adduct is formed, it suggests the involvement of radical intermediates. nih.gov

Intermediate Trapping: In some reactions, it is possible to trap reactive intermediates. For example, in ring-opening reactions of the azetidine, nucleophiles can be added to capture any cationic intermediates that may form.

Kinetic Studies of Azetidine Reactions

Kinetic studies measure reaction rates to provide quantitative data about the reaction mechanism.

Rate Law Determination: By systematically varying the concentrations of reactants and catalysts, the rate law for a reaction can be determined. The order of the reaction with respect to each component provides clues about the composition of the transition state. For example, in a potential photocatalyzed reaction, determining the relationship between the rate and the intensity of absorbed photons can reveal the quantum yield of the reaction. nih.gov

Activation Parameters: Measuring the reaction rate at different temperatures allows for the calculation of activation parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). These values provide insight into the energy requirements and the molecularity of the rate-determining step.

| Parameter | Information Gained |

| Reaction Order | Indicates the number of molecules involved in the rate-determining step. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | The change in disorder in going from reactants to the transition state. |

This table outlines general kinetic parameters and their significance in mechanistic studies.

Influence of Reaction Conditions on Reactivity and Selectivity

The outcome of reactions involving this compound would be highly dependent on the reaction conditions.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity. Polar protic solvents can stabilize charged intermediates, potentially favoring S(_N)1-type pathways. Aprotic solvents are often used for reactions involving strong bases or organometallic reagents. wikipedia.org

Temperature: Higher temperatures generally increase reaction rates but can sometimes lead to a decrease in selectivity or the formation of undesired byproducts. Low temperatures are often used to control highly exothermic reactions or to favor a specific kinetic product over a thermodynamic one.

Catalyst: The choice of catalyst is crucial. For instance, in azetidine synthesis, Lewis acids like La(OTf)₃ have been shown to catalyze intramolecular aminolysis of epoxides with high regioselectivity. frontiersin.org For transformations involving the alkene, various transition metal catalysts (e.g., Palladium, Ruthenium) could be employed for reactions like hydrogenation, metathesis, or cross-coupling, each leading to different products. The choice of ligands on the metal catalyst can also fine-tune reactivity and stereoselectivity. rsc.org

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ipb.pt For 3-(But-3-en-1-yloxy)azetidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide an unambiguous structural assignment.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum of this compound would show distinct signals for the azetidine (B1206935) ring and the butenyloxy side chain.

The protons of the terminal alkene (H-7 and H-8) are expected to appear in the vinylic region (δ 5.0-6.0 ppm). The methine proton (H-7) will present as a complex multiplet due to couplings with both the terminal vinyl protons (H-8) and the adjacent methylene (B1212753) protons (H-6). The azetidine ring protons (H-2, H-4) adjacent to the nitrogen atom are anticipated to be in the range of δ 3.5-4.0 ppm. The methine proton on the azetidine ring bearing the ether linkage (H-3) would likely resonate around δ 4.5 ppm due to the deshielding effect of the oxygen atom. The N-H proton signal is typically a broad singlet, its chemical shift being dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 (vinyl) | ~5.80 - 5.95 | ddt | J(H8-H7) ≈ 17.1 (trans), J(H8-H6) ≈ 10.2 (cis), J(H8-H7) ≈ 6.7 (geminal) |

| H-7 (vinyl) | ~5.05 - 5.15 | m | - |

| H-3 (CH-O) | ~4.45 - 4.60 | p | J ≈ 6.0 |

| H-2, H-4 | ~3.60 - 3.80 | m | - |

| H-5 (O-CH₂) | ~3.50 - 3.65 | t | J ≈ 6.5 |

| H-6 (allyl CH₂) | ~2.30 - 2.45 | q | J ≈ 6.6 |

| N-H | ~2.0 - 2.5 | br s | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The alkene carbons (C-7, C-8) are expected at the downfield end of the spectrum (δ 115-140 ppm). The carbons of the azetidine ring will appear in the aliphatic region, with the carbon atom bonded to the oxygen (C-3) being the most deshielded of the ring carbons (around δ 70-75 ppm). The carbons adjacent to the nitrogen (C-2, C-4) are predicted to be in the δ 50-55 ppm range. nih.gov

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-8 | ~134.5 |

| C-7 | ~117.0 |

| C-3 | ~72.0 |

| C-5 | ~68.5 |

| C-2, C-4 | ~52.5 |

| C-6 | ~34.0 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. umn.edu Key correlations would be observed between the alkene protons (H-7/H-8) and the allylic protons (H-6/H-7). Within the azetidine ring, couplings between H-3 and the protons at H-2 and H-4 would be evident. A crucial correlation would also be seen between the ether-linked methylene protons (H-5) and the allylic protons (H-6), establishing the connectivity of the side chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J_CH). chemicalbook.com It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For instance, the ¹³C signal at ~134.5 ppm would show a cross-peak to the ¹H signal at ~5.85 ppm, assigning them to C-8 and H-8, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is critical for mapping the connectivity of the entire molecule, including across quaternary carbons and heteroatoms. umn.edulibretexts.org Key HMBC correlations would include:

A correlation from the protons on C-5 (O-CH₂) to C-3 of the azetidine ring, confirming the ether linkage.

Correlations from the allylic protons (H-6) to the alkene carbons (C-7 and C-8).

Correlations from the azetidine protons H-2 and H-4 to the methine carbon C-3.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pressbooks.pubbruker.comsemanticscholar.org

The IR spectrum is expected to show strong absorptions for the C-O ether stretch and the C=C alkene stretch. The N-H stretch of the secondary amine in the azetidine ring would appear as a moderate absorption in the 3300-3500 cm⁻¹ region. Raman spectroscopy would be particularly useful for identifying the C=C double bond, which typically produces a strong Raman signal but can be weak in the IR spectrum. libretexts.org

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H (Azetidine) | Stretch | ~3350 | Medium | Weak |

| =C-H (Alkene) | Stretch | ~3080 | Medium | Medium |

| C-H (sp³) | Stretch | ~2850-2960 | Strong | Strong |

| C=C (Alkene) | Stretch | ~1640 | Medium-Weak | Strong |

| N-H (Azetidine) | Bend | ~1590 | Medium | Weak |

| C-O-C (Ether) | Asymmetric Stretch | ~1100 | Strong | Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. libretexts.org For this compound (C₇H₁₃NO), the nominal molecular weight is 127 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Under electron ionization (EI), the molecule is expected to fragment via characteristic pathways for ethers and amines. libretexts.org The most likely fragmentation points are alpha-cleavage adjacent to the nitrogen atom and cleavage of the C-O ether bond.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - C₂H₅]⁺ | Loss of ethyl radical from butenyl chain |

| 84 | [C₄H₆NO]⁺ | Cleavage of the O-C₅ bond (loss of C₃H₅) |

| 72 | [C₄H₈N]⁺ | Alpha-cleavage next to nitrogen, loss of butenyloxy radical |

| 55 | [C₄H₇]⁺ | Butenyl cation |

| 43 | [C₂H₅N]⁺ | Fragmentation of the azetidine ring |

X-ray Crystallography for Solid-State Structure Determination of Analogues

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and stereochemistry. While no crystal structure for this compound itself has been reported, analysis of analogous azetidine derivatives provides valuable insight. acs.org

Studies on various substituted azetidines have established key structural features of the four-membered ring. researchgate.netjmchemsci.com The azetidine ring is not planar and exhibits a characteristic puckering. An X-ray crystal structure of a suitable derivative of this compound, such as a salt or a metal complex, would confirm:

The precise bond angles and lengths of the strained four-membered ring.

The conformation of the butenyloxy side chain relative to the ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group.

For example, single-crystal X-ray diffraction has been successfully used to determine the relative and absolute stereochemistry of other complex azetidine derivatives, which is crucial in fields like asymmetric catalysis. jmchemsci.com

Computational and Theoretical Chemistry of 3 but 3 En 1 Yloxy Azetidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods provide a robust framework for understanding the geometric, electronic, and spectroscopic properties of 3-(but-3-en-1-yloxy)azetidine.

DFT has become a standard method in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound.

The geometric optimization of this compound using DFT allows for the determination of its most stable three-dimensional structure. The azetidine (B1206935) ring is known to adopt a puckered conformation to relieve ring strain, and the substituent at the 3-position influences the degree and nature of this puckering. For 3-substituted azetidines, the substituent can exist in either a pseudo-axial or pseudo-equatorial position, leading to different conformers. It is generally expected that the pseudo-equatorial position is more stable to minimize steric hindrance.

The but-3-en-1-yloxy side chain introduces additional conformational flexibility due to rotation around the C-O and C-C single bonds. A full conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (azetidine) | ~1.47 |

| C-C (azetidine) | ~1.55 |

| C-O | ~1.43 |

| C=C | ~1.34 |

| **Bond Angles (°) ** | |

| C-N-C (azetidine) | ~90 |

| N-C-C (azetidine) | ~85 |

| C-O-C | ~112 |

| Dihedral Angles (°) | |

| Ring Puckering Angle | Variable |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and may vary depending on the specific conformer and level of theory used.

The electronic structure of this compound is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. For this molecule, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting the presence of lone pairs of electrons. The LUMO is likely to be distributed over the azetidine ring, particularly on the antibonding orbitals associated with the C-N bonds.

The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more readily excitable and more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton, highlighting sites for nucleophilic interaction.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ 1.5 eV | Region of electron acceptance (electrophilicity) |

Note: These values are estimations and can vary based on the computational method and basis set.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computed structures.

Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the infrared (IR) spectrum. Characteristic peaks for this compound would include N-H stretching, C-N stretching of the azetidine ring, C-O ether stretching, and C=C stretching of the butenyl group.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for assigning experimental spectra and confirming the molecular structure. The chemical shifts of the protons and carbons in the strained azetidine ring are expected to be distinct from those in the flexible side chain.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch | ~3300-3400 |

| C-H (sp3) Stretch | ~2850-3000 |

| C-H (sp2) Stretch | ~3010-3100 |

| C=C Stretch | ~1640-1680 |

| C-O Stretch | ~1050-1150 |

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

MD simulations are particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations in solution and determining the relative populations of different conformers.

Solvent Effects: Investigating the interactions between this compound and solvent molecules, including the formation of hydrogen bonds.

Flexibility Analysis: Quantifying the flexibility of different parts of the molecule, such as the puckering of the azetidine ring and the movement of the butenyloxy side chain. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in this analysis.

Density Functional Theory (DFT) Studies

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed picture of the reaction pathway and helps to explain reaction outcomes, such as regioselectivity and stereoselectivity.

For this compound, computational modeling could be used to investigate:

Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening. DFT calculations can model the approach of a nucleophile, the structure of the transition state, and the energetics of the ring-opening process.

Reactions at the Double Bond: The butenyl side chain offers a site for electrophilic addition reactions. Computational studies can predict the preferred site of attack and the stereochemical outcome of such reactions.

N-Functionalization: The nitrogen atom of the azetidine ring can act as a nucleophile. Modeling the reaction with various electrophiles can provide insights into the synthesis of N-substituted derivatives.

By combining different computational techniques, a comprehensive theoretical understanding of this compound can be developed, guiding future experimental work and the design of new molecules with desired properties.

Transition State Analysis and Reaction Pathway Determination

Computational methods are instrumental in elucidating the complex mechanisms of chemical reactions. For the synthesis of azetidine rings, theoretical calculations can map out potential energy surfaces, identify intermediate structures, and characterize the transition states that connect them. This is particularly valuable for strained four-membered rings like azetidine, where synthetic routes can be challenging. frontiersin.orgnih.govrsc.org

One common route to azetidines is the intramolecular cyclization of haloamines or the aminolysis of epoxy amines. frontiersin.orgnih.gov Density Functional Theory (DFT) calculations can be employed to model these reaction pathways. For a precursor to this compound, calculations would compare the energy barriers for different potential cyclization events. For instance, in the cyclization of an amine, computational analysis can determine the activation energy for the desired 4-exo-trig cyclization leading to the azetidine ring versus competing pathways. nih.gov

DFT calculations have been used to show that for certain substrates, the transition state energy leading to azetidine formation is significantly lower than that for competing reactions, explaining the high regioselectivity observed experimentally. frontiersin.org By analyzing the geometry and energy of the transition states, chemists can understand the factors that favor the formation of the four-membered ring.

Table 1: Hypothetical Transition State Energy Analysis for Azetidine Formation This table represents typical data obtained from DFT calculations for competing cyclization pathways in the synthesis of a substituted azetidine.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Outcome |

| 4-exo-trig Cyclization | TS1 | 15.2 | Azetidine Ring (Favored) |

| 5-endo-trig Cyclization | TS2 | 22.5 | Pyrrolidine (B122466) Ring (Disfavored) |

| Intermolecular Reaction | TS3 | 25.8 | Dimer/Polymer (Disfavored) |

Understanding Catalyst Activation and Substrate Reactivity

Catalysts play a crucial role in many synthetic routes to azetidines. nih.govrsc.orgnih.gov Computational chemistry provides deep insights into how these catalysts function at a molecular level. DFT studies can model the interaction between a catalyst (e.g., a palladium complex or a Lewis acid like Lanthanum triflate) and the substrate molecules. frontiersin.orgacs.org These models can reveal how the catalyst activates the substrate, for instance, by coordinating to a leaving group or by facilitating a C-H activation step. rsc.orgacs.org

For a reaction forming this compound, computational analysis could explore how a catalyst interacts with the nitrogen atom or other functional groups in the precursor. This can help explain the observed reaction rates and yields. For example, studies on proline-catalyzed aldol reactions, which share mechanistic features with some amine-based cyclizations, show that hydrogen bonding and the specific geometry of proton transfer are critical for catalysis and can be analyzed computationally. nih.govresearchgate.net Similarly, detailed kinetic and computational studies on palladium-catalyzed C-H activation have elucidated the role of additives like acetic acid in controlling off-cycle intermediates and improving reaction efficiency. acs.org This understanding is vital for optimizing reaction conditions to maximize the yield of the desired azetidine product. acs.org

Table 2: Computed Catalyst-Substrate Interaction Parameters This table illustrates the type of data generated from computational models to understand the role of a catalyst in a reaction leading to a heterocyclic product.

| Catalyst System | Substrate Moiety | Key Interaction | Stabilization Energy (kcal/mol) | Effect on Reactivity |

| Pd(OAc)₂ | C-H bond | Cyclopalladation | -5.4 | C-H Bond Activation |

| La(OTf)₃ | Epoxide Oxygen | Lewis Acid Coordination | -12.1 | Ring-Opening Activation |

| Proline | Carbonyl Group | Hydrogen Bonding | -3.8 | Electrophilicity Enhancement |

Prediction of Regioselectivity and Stereoselectivity in Synthesis

When synthesizing a substituted heterocycle like this compound, controlling regioselectivity (which atoms form bonds) and stereoselectivity (the 3D arrangement of atoms) is paramount. Computational chemistry has become an indispensable tool for predicting these outcomes. By calculating the energies of all possible transition states leading to different isomers, chemists can predict which product will be favored.

For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations showed that the transition state leading to the azetidine product was significantly lower in energy than the one leading to the corresponding pyrrolidine, which was consistent with experimental results. frontiersin.org Computational investigations into aldol reactions catalyzed by proline and its derivatives have also successfully explained the origins of stereoselectivity. nih.govresearchgate.net These studies analyze subtle differences in the catalyst structures and transition state geometries to predict enantioselectivity. nih.govresearchgate.net This predictive power allows for the rational design of catalysts and reaction conditions to synthesize a specific desired isomer of a target molecule.

In Silico Design and Virtual Screening for Novel Azetidine Derivatives

The azetidine scaffold is a valuable motif in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov The this compound structure can serve as a starting point for the in silico design of novel derivatives with potentially enhanced pharmacological properties. This process involves using computational tools to design and evaluate new molecules before they are synthesized in the lab. nih.gov

Virtual screening is a key technique where large libraries of virtual compounds are computationally docked into the binding site of a biological target, such as an enzyme or receptor. nih.gov This allows for the rapid identification of potential lead compounds. For example, novel azetidin-2-one derivatives have been designed and evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR) using molecular docking. researchgate.net

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in early-stage drug discovery. researchgate.net Computational models can estimate key physicochemical properties like lipophilicity (cLogP), topological polar surface area (TPSA), and potential for blood-brain barrier penetration. nih.gov By filtering virtual libraries based on these properties, researchers can prioritize the synthesis of compounds with favorable drug-like characteristics. nih.govpeerscientist.com This computational approach accelerates the discovery process and reduces the costs associated with synthesizing and testing compounds that are unlikely to succeed. nih.gov

Table 3: Virtual Screening Data for Designed Azetidine Derivatives This interactive table shows representative data from an in silico screening of hypothetical derivatives based on the this compound scaffold against a protein target.

| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Predicted cLogP | Predicted TPSA (Ų) |

| AZ-001 | -H (Parent Scaffold) | -5.8 | 1.5 | 45.2 |

| AZ-002 | -C(=O)phenyl | -8.2 | 2.8 | 62.5 |

| AZ-003 | -SO₂-p-tolyl | -7.9 | 3.1 | 78.1 |

| AZ-004 | -CH₂-(2-pyridyl) | -7.5 | 2.1 | 58.0 |

| AZ-005 | -C(=O)NH-benzyl | -8.5 | 2.9 | 85.4 |

Functionalization and Derivatization Strategies for 3 but 3 En 1 Yloxy Azetidine

Modification of the Azetidine (B1206935) Nitrogen (N-substitution)vulcanchem.comtransformationtutoring.com

The secondary amine within the azetidine ring is a primary site for functionalization, readily undergoing N-substitution reactions with various electrophiles. researchgate.net These modifications are crucial for modulating the molecule's physicochemical properties and for constructing more complex molecular architectures.

Common N-substitution strategies include N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions introduce a wide range of functional groups to the nitrogen atom, significantly expanding the chemical space accessible from the parent compound.

N-Alkylation: This can be achieved by reacting 3-(but-3-en-1-yloxy)azetidine with alkyl halides. For instance, treatment with an alkyl halide (R-X) in the presence of a base leads to the corresponding N-alkylated product. A related strategy involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. dntb.gov.uaresearchgate.net

N-Acylation: Acyl groups are readily introduced by treating the azetidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acidic byproduct.

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which pairs the azetidine with an aryl halide in the presence of a palladium catalyst. researchgate.net

Reductive Amination: This two-step, one-pot process involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comcommonorganicchemistry.com This method is particularly useful for introducing more complex alkyl substituents. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-3-(but-3-en-1-yloxy)azetidine | Direct introduction of alkyl groups. | organic-chemistry.org |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-(but-3-en-1-yloxy)azetidine | Forms a stable amide bond. | semanticscholar.org |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-3-(but-3-en-1-yloxy)azetidine | Forms a C-N bond with an aromatic ring. researchgate.net | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) | N-Substituted-3-(but-3-en-1-yloxy)azetidine | Versatile method for introducing diverse alkyl groups. masterorganicchemistry.com | masterorganicchemistry.com |

Transformations at the But-3-en-1-yloxy Side Chain

The but-3-en-1-yloxy side chain offers two primary sites for chemical transformation: the terminal alkene and the ether linkage. These sites allow for a broad range of modifications, enabling the introduction of new functional groups and structural diversification.

Alkene Functionalization (e.g., Epoxidation, Dihydroxylation, Hydrohalogenation)

The terminal double bond in the butenyl side chain is susceptible to a variety of electrophilic addition reactions. libretexts.org These reactions are fundamental for installing new functionalities on the side chain.

Epoxidation: The alkene can be converted to an epoxide, a versatile three-membered ring intermediate, using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org The reaction is typically stereospecific, with the epoxide forming on one face of the former double bond. masterorganicchemistry.comlibretexts.org These epoxides can be subsequently opened by various nucleophiles to introduce a range of functional groups.

Dihydroxylation: The alkene can be oxidized to a vicinal diol (a 1,2-diol) using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). skku.edumasterorganicchemistry.com The dihydroxylation with OsO₄ is a syn-addition, meaning the two hydroxyl groups are added to the same face of the double bond. masterorganicchemistry.comlibretexts.org Catalytic amounts of OsO₄ can be used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) to improve safety and cost-effectiveness. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule. chadsprep.com In the case of this compound, the reaction with HBr would lead to the formation of a secondary bromide at the C3' position of the side chain, as the reaction proceeds through the more stable secondary carbocation intermediate. pearson.comorganicchemistrytutor.com

| Reaction | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA | 3-((oxiran-2-yl)methoxy)azetidine | Forms a reactive epoxide ring; proceeds via a concerted mechanism. masterorganicchemistry.com | masterorganicchemistry.comlibretexts.org |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 3-((3,4-dihydroxybutyl)oxy)azetidine | Adds two hydroxyl groups to the same face of the double bond. libretexts.org | skku.edumasterorganicchemistry.com |

| Hydrohalogenation (Markovnikov) | HBr | 3-((3-bromobutyl)oxy)azetidine | Addition proceeds via the more stable carbocation intermediate. chadsprep.com | chadsprep.com |

Cleavage or Modification of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific, often harsh, conditions using strong acids. libretexts.orgmasterorganicchemistry.com This reaction provides a route to 3-hydroxyazetidine and a functionalized butane (B89635) derivative.

The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). transformationtutoring.comlibretexts.org The reaction mechanism depends on the nature of the groups attached to the ether oxygen. For this compound, the cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The attack would likely occur at the less hindered primary carbon of the butenyl group (an SN2-type mechanism), yielding 3-hydroxyazetidine and 4-bromo-1-butene (B139220). libretexts.org If the reaction were to proceed via an SN1 mechanism, it would favor cleavage at the carbon that forms a more stable carbocation. libretexts.org

Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers under milder conditions than strong mineral acids. ufp.ptresearchgate.netresearchgate.netacs.org BBr₃ is particularly useful for cleaving alkyl ethers. researchgate.net The reaction with BBr₃ would similarly yield 3-hydroxyazetidine (after workup) and the corresponding brominated side chain.

| Reagent | Conditions | Products | Mechanism Type | Reference |

|---|---|---|---|---|

| HBr (conc.) | Reflux | 3-Hydroxyazetidine + 4-bromo-1-butene | SN2 (likely) | transformationtutoring.comlibretexts.org |

| BBr₃ | CH₂Cl₂, low temp to rt | 3-Hydroxyazetidine (after hydrolysis) + 4-bromo-1-butene | Lewis acid-assisted cleavage | ufp.ptresearchgate.net |

Stereoselective Derivatization at C3 of the Azetidine Ring

Achieving stereocontrol at the C3 position of the azetidine ring is a significant challenge in synthetic chemistry. researchgate.net The most common strategy for obtaining enantiomerically pure C3-substituted azetidines involves starting with a chiral precursor, typically a protected form of 3-hydroxyazetidine. The stereochemistry of the final product is dictated by the stereochemistry of this starting material.

One of the most powerful methods for installing the side chain at the C3 position with stereocontrol is the Mitsunobu reaction. vulcanchem.comevitachem.comvulcanchem.com This reaction allows for the coupling of an alcohol with a pronucleophile (in this case, but-3-en-1-ol) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). commonorganicchemistry.com A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.

Therefore, to synthesize a specific enantiomer of this compound, one would start with the opposite enantiomer of a protected 3-hydroxyazetidine. For example, reacting (R)-N-Boc-3-hydroxyazetidine with but-3-en-1-ol under Mitsunobu conditions would yield (S)-N-Boc-3-(but-3-en-1-yloxy)azetidine.

This approach highlights that stereoselective derivatization at C3 is not typically performed on the final this compound molecule itself, but is rather incorporated during its synthesis from a chiral building block. Other methods for C3-functionalization, such as nucleophilic substitution on a 3-haloazetidine, also rely on the chirality of the starting material to ensure a stereoselective outcome. For instance, cobalt-catalyzed arylation of 3-iodoazetidines has been shown to proceed with retention of stereochemistry.

| Reaction | Chiral Starting Material | Reagents | Product Stereochemistry | Key Feature | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | (R)-N-Boc-3-hydroxyazetidine | But-3-en-1-ol, PPh₃, DEAD | (S)-N-Boc-3-(but-3-en-1-yloxy)azetidine | Inversion of configuration at C3. | vulcanchem.comevitachem.com |

| Mitsunobu Reaction | (S)-N-Boc-3-hydroxyazetidine | But-3-en-1-ol, PPh₃, DEAD | (R)-N-Boc-3-(but-3-en-1-yloxy)azetidine | Inversion of configuration at C3. | vulcanchem.comevitachem.com |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-((3,4-dihydroxybutyl)oxy)azetidine |

| 3-((3-bromobutyl)oxy)azetidine |

| 3-((oxiran-2-yl)methoxy)azetidine |

| 3-bromo-1-butene |

| 3-hydroxyazetidine |

| 4-bromo-1-butene |

| Acetyl chloride |

| Boron tribromide |

| But-3-en-1-ol |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Hydrobromic acid |

| Hydroiodic acid |

| meta-chloroperoxybenzoic acid (m-CPBA) |

| N-Boc-3-hydroxyazetidine |

| N-Boc-3-iodoazetidine |

| N-methylmorpholine N-oxide (NMO) |

| Osmium tetroxide |

| Potassium permanganate |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Triethylamine |

| Triphenylphosphine |

Advanced Research Directions and Synthetic Utility of 3 but 3 En 1 Yloxy Azetidine Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

The strategic combination of a strained N-heterocycle and a polymerizable/functionalizable side chain in 3-(But-3-en-1-yloxy)azetidine derivatives makes them powerful precursors for the construction of intricate molecular architectures. organic-chemistry.org The azetidine (B1206935) ring can act as a linchpin, introducing a specific three-dimensional conformation, while the terminal alkene allows for a wide array of subsequent chemical modifications.

Azetidine derivatives are well-established precursors for the synthesis of more complex, often stereochemically defined, nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net The ring strain of the azetidine can be harnessed to drive ring-expansion or ring-opening reactions, while the ring itself can serve as a rigid scaffold to direct the stereochemical outcome of reactions on its substituents.

For derivatives of this compound, the terminal alkene of the butenyloxy group is a key site for cyclization reactions. Various powerful synthetic methodologies can be envisioned to construct new rings, leading to fused, spirocyclic, or bridged heterocyclic systems. For instance, intramolecular cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, could be employed. rsc.org Furthermore, transition metal-catalyzed reactions like ring-closing metathesis (RCM) or intramolecular Heck reactions offer robust pathways to form new carbocyclic or heterocyclic rings. rsc.org A nickel/photoredox dual catalytic system, for example, has been shown to facilitate the stereoselective 6-exo-dig cyclization of related systems, providing a green chemistry approach to complex heterocycles. rsc.org

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Reaction Type | Starting Material Moiety | Resulting Heterocyclic System |

| Ring-Closing Metathesis (RCM) | N-Allyl-3-(but-3-en-1-yloxy)azetidine | Azabicyclo[x.y.0]alkene derivative |

| Intramolecular Heck Reaction | N-(2-Iodophenyl)-3-(but-3-en-1-yloxy)azetidine | Fused azetidino-dihydroquinoline derivative |

| Intramolecular [3+2] Cycloaddition | N-Azidomethyl-3-(but-3-en-1-yloxy)azetidine | Fused azetidino-triazoline derivative |

| Intramolecular Hydroamination | N-Protected this compound | Fused azetidino-piperidine or pyrrolidine (B122466) |

Non-natural amino acids are crucial tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with enhanced stability, novel functions, and tailored pharmacological profiles. Azetidine-2-carboxylic acids (Aze) are known to be valuable as constrained amino acid surrogates that can induce specific secondary structures, such as γ-turns, in peptide chains. chemrxiv.orgnih.gov

Derivatives of this compound are ideal precursors for a new class of non-natural amino acids. The azetidine ring provides the core amino acid structure, while the butenyloxy side chain can be elaborated to mimic the side chains of natural amino acids or to introduce entirely novel functionalities. The terminal alkene is a versatile handle for this purpose. For example, ozonolysis followed by oxidation would yield a carboxylic acid side chain, mimicking aspartic or glutamic acid. Hydroboration-oxidation would furnish a terminal alcohol, akin to homoserine. Alternatively, the alkene can be used in cross-coupling reactions to attach aryl or other functional groups. beilstein-journals.org The synthesis of propargylamines as amino acid surrogates, for instance, highlights the utility of terminal alkyne functionalities, a close relative of the terminal alkene present in the title compound. beilstein-journals.org

Table 2: Potential Amino Acid Surrogates from this compound

| Modification of Butenyloxy Chain | Resulting Side Chain | Natural Amino Acid Mimicked |

| Ozonolysis & Reductive Workup | -(CH₂)₃-CHO | - |

| Ozonolysis & Oxidative Workup | -(CH₂)₃-COOH | Glutamic Acid analogue |

| Hydroboration-Oxidation | -(CH₂)₄-OH | Homoserine analogue |

| Epoxidation & Ring Opening | -(CH₂)₂-CH(OH)-CH₂(OH) | - |

| Heck Coupling with Aryl Halide | -(CH₂)₂-CH=CH-Ar | Phenylalanine analogue (extended) |

Potential in Catalysis: Chiral Ligands and Organocatalysts

The development of new chiral ligands is a cornerstone of asymmetric catalysis. calis.edu.cn Chiral azetidines can serve as excellent scaffolds for ligands in transition-metal-catalyzed reactions due to their rigid conformation and the presence of a heteroatom that can coordinate to the metal center. nih.govmdpi.com When resolved into its enantiomers, this compound could serve as a precursor to a variety of novel ligands.

The azetidine nitrogen, after appropriate substitution (e.g., with a diphenylphosphino group), and the ether oxygen could act as a bidentate ligand, chelating to a metal center. The terminal alkene on the side chain adds another layer of utility; it could be used to tether the catalyst to a solid support or a polymer, facilitating catalyst recovery and reuse. mdpi.com Furthermore, the alkene itself could be part of a larger, more complex ligand structure after further functionalization. The design of chiral ligands often involves the strategic placement of functional groups that can engage in noncovalent interactions with the substrate, and the versatile scaffold of this compound provides a platform for such designs. mdpi.commdpi.com

In the realm of organocatalysis, the azetidine nitrogen can function as a Brønsted or Lewis base. researchgate.netuct.ac.za Chiral azetidine derivatives have been employed in various organocatalytic transformations. The butenyloxy side chain could be modified to incorporate additional catalytic functionalities, such as a hydrogen-bond donor (e.g., a urea (B33335) or thiourea (B124793) group) or another basic site, leading to bifunctional organocatalysts.

Table 3: Potential Catalytic Applications

| Catalyst Type | Proposed Derivative Structure | Potential Application |

| Chiral Phosphine (B1218219) Ligand | N-(Diphenylphosphino)-3-(but-3-en-1-yloxy)azetidine | Asymmetric Hydrogenation, Cross-Coupling |

| Bifunctional Organocatalyst | N-Methyl-3-(4-(thioureido)butoxy)azetidine | Asymmetric Michael Addition |

| Supported Catalyst | Polymer-grafted this compound ligand | Heterogeneous Asymmetric Catalysis |

Exploration in Materials Science (e.g., Polymer Synthesis)

The terminal alkene in this compound makes it a functional monomer suitable for various polymerization techniques. The creation of polymers with pendant azetidine rings could lead to novel materials with interesting properties and applications.

Addition polymerization, such as free-radical or controlled radical polymerization (e.g., RAFT or ATRP), could be used to create linear polymers. The resulting materials would have a hydrocarbon backbone with regularly spaced, reactive azetidine side chains. These side chains could be used for post-polymerization modification, such as cross-linking to form gels or networks, or for grafting other molecules to create functional surfaces or materials. For example, the azetidine nitrogen could be quaternized to create polycationic materials for gene delivery or antimicrobial applications.

Another powerful technique is Ring-Opening Metathesis Polymerization (ROMP). While the azetidine ring itself is not typically susceptible to ROMP, if the monomer were a norbornene derivative bearing the this compound moiety, ROMP would produce a polymer with the azetidine unit on each repeating segment. The use of 1,2,3-triazoles, formed via "click" chemistry from azides and alkynes, to create sequence-defined polymers demonstrates the power of using robust chemical reactions to build complex macromolecules. rsc.org A similar strategy could be envisioned where the terminal alkene of this compound is first converted to an azide (B81097) or alkyne, then used in step-growth polymerizations.

Table 4: Polymerization and Material Applications

| Polymerization Method | Monomer | Polymer Structure | Potential Application |

| Free-Radical Polymerization | This compound | Poly(this compound) | Functional coatings, cross-linkable resins |

| RAFT Polymerization | This compound | Well-defined polymer with pendant azetidines | Drug delivery carriers, smart materials |

| Post-Polymerization Modification | Quaternization of pendant azetidines | Polycationic polymer | Antimicrobial surfaces, gene therapy vectors |

Q & A

Q. What are the recommended synthetic routes for 3-(But-3-en-1-yloxy)azetidine, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives are often synthesized using Lewis acid-catalyzed ring-opening of azetidine precursors with alkoxy-containing reagents like but-3-en-1-ol . Key factors include:

- Catalyst selection : Use of BF₃·OEt₂ or TiCl₄ to activate the azetidine ring for nucleophilic attack.

- Temperature control : Reactions typically proceed at 0–25°C to avoid side reactions (e.g., polymerization of the butenyl group).

- Solvent optimization : Polar aprotic solvents like DCM or THF improve reagent solubility and reaction homogeneity.

Yield optimization requires careful stoichiometric balancing of the azetidine precursor and the alkoxy donor, with excess alkoxy reagent (1.5–2 eq) often improving conversion rates .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures and moisture sensitivity.

- NMR monitoring : Track structural integrity in DMSO-d₆ or CDCl₃ over time (e.g., weekly for 1 month) to detect ring-opening or oxidation byproducts .

- HPLC purity checks : Use C18 columns with acetonitrile/water gradients to quantify degradation products.

Evidence suggests azetidine derivatives are sensitive to light and humidity; thus, storage at –20°C under inert gas (argon) is recommended .

Q. What analytical techniques are critical for confirming the structure of this compound?

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₁₁NO) and rule out isomeric impurities.

- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.0 ppm) and butenyl group (δ 5.6–5.8 ppm for vinyl protons) .

- IR spectroscopy : Identify ether (C-O-C) stretches near 1100 cm⁻¹ and azetidine ring vibrations at 1450–1500 cm⁻¹ .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Chiral phosphoric acids (CPAs) or transition-metal catalysts enable enantioselective synthesis. For example:

- CPA catalysis : Use of (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) induces asymmetry during azetidine ring functionalization, achieving enantiomeric excess (ee) >90% .

- Palladium complexes : Pd(OAc)₂ with chiral ligands (e.g., BINAP) facilitates allylic alkoxylation, though competing β-hydride elimination must be suppressed via low-temperature conditions .

Q. What mechanistic insights explain contradictions in reported yields for azetidine ring-opening reactions?

Discrepancies arise from:

- Substrate steric effects : Bulky substituents on the azetidine ring hinder nucleophilic attack, reducing yields. Computational studies (DFT) show transition-state stabilization via hydrogen bonding in less hindered systems .

- Counterion interference : Halide ions (e.g., Cl⁻) from Lewis acids may coordinate with the alkoxy donor, slowing reaction kinetics. Using non-coordinating counterions (e.g., SbF₆⁻) improves efficiency .

Q. How does this compound interact with biological targets, and what in vitro models validate its potential?

- Neuroprotection assays : In SH-SY5Y cells, azetidine derivatives attenuate MPP⁺-induced cytotoxicity by reducing ROS and stabilizing mitochondrial membrane potential (ΔΨm) via Nrf2 pathway activation .

- Anti-inflammatory studies : In BV2 microglia, analogs inhibit NLRP3 inflammasome activation (IC₅₀ ~10 μM), measured via IL-1β ELISA and caspase-1 activity assays .

- Structure-activity relationship (SAR) : Modifying the butenyl chain length or introducing electron-withdrawing groups alters potency; fluorinated analogs show enhanced blood-brain barrier penetration .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

- Density Functional Theory (DFT) : Calculate transition-state energies for ring-opening pathways (e.g., SN2 vs. radical mechanisms).

- Molecular dynamics (MD) simulations : Model solvent effects on reaction barriers, particularly in aqueous vs. aprotic environments .

- Docking studies : Predict binding affinities to biological targets (e.g., NLRP3) using AutoDock Vina or Schrödinger Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.